Antalarmin hydrochloride is a highly selective, non-peptide corticotropin-releasing hormone receptor 1 (CRHR1) antagonist with a binding affinity (Ki) of approximately 1 nM. In procurement and material selection, this compound is prioritized for its ability to readily cross the blood-brain barrier (BBB), enabling systemic administration in neuroendocrine and behavioral models. Unlike its free base form, the hydrochloride salt offers improved handling and more predictable solubility profiles in standard laboratory vehicles (e.g., DMSO, ethanol, and cyclodextrin-based formulations), ensuring high reproducibility in in vivo dosing regimens [REFS-1, REFS-2].
Substituting Antalarmin hydrochloride with alternative CRHR1 antagonists fundamentally alters experimental workflows and pharmacokinetic outcomes. Utilizing peptide-based antagonists like Astressin requires invasive intracerebroventricular (ICV) injections due to their inability to cross the blood-brain barrier, which introduces surgical stress artifacts that confound HPA-axis data[1]. Furthermore, substituting with the closely related non-peptide analog CP-154,526 results in a significantly shorter elimination half-life, necessitating more frequent dosing that can disrupt chronic behavioral models[2]. Finally, opting for the Antalarmin free base over the hydrochloride salt introduces severe lipophilicity challenges, leading to variable aqueous suspension and inconsistent bioavailability during systemic administration .
The addition of a methyl group at the 6-position of the pyrrolopyrimidine ring distinguishes Antalarmin from its unmethylated analog, CP-154,526. This structural modification significantly extends its pharmacokinetic duration. In primate models, oral administration of Antalarmin achieves an elimination half-life of 7.82 hours [1]. In contrast, CP-154,526 exhibits a rapid biphasic decline with a much shorter half-life (approximately 0.9 to 1.5 hours in rodent models) [2].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | 7.82 hours (macaques, PO) |
| Comparator Or Baseline | CP-154,526: ~0.9 - 1.5 hours (rats, IV/PO) |
| Quantified Difference | >5-fold extension in elimination half-life for Antalarmin. |
| Conditions | Systemic administration (in vivo pharmacokinetic tracking). |
A longer half-life reduces the required dosing frequency in chronic stress and addiction models, minimizing handling-induced stress artifacts that confound behavioral data.
As a lipophilic small molecule, Antalarmin hydrochloride bypasses the delivery limitations of peptide-based CRH antagonists. While peptides like Astressin require direct intracerebroventricular (ICV) infusion to reach central receptors, systemically administered Antalarmin (e.g., 20 mg/kg PO or IP) successfully penetrates the BBB, achieving functional central concentrations (e.g., 9.8 ng/mL in CSF) and significantly suppressing stress-induced CSF CRH and plasma ACTH levels[REFS-1, REFS-3].
| Evidence Dimension | Route of administration for central target engagement |
| Target Compound Data | Systemic (PO, IP, IV) with confirmed CSF penetrance (9.8 ng/mL) |
| Comparator Or Baseline | Astressin (peptide): Requires invasive ICV surgical infusion (0% BBB penetrance) |
| Quantified Difference | Antalarmin achieves central CRHR1 blockade without surgical intervention. |
| Conditions | In vivo neuroendocrine stress models. |
Eliminates the need for invasive brain surgeries in test subjects, streamlining laboratory workflows and improving animal welfare in behavioral pharmacology.
The extreme hydrophobicity of the Antalarmin core structure (cLogP ≈ 6.98) makes the free base difficult to formulate for in vivo use. The hydrochloride salt significantly improves handling and vehicle compatibility, allowing for stable stock solutions in DMSO (>10 mg/mL) and ethanol (~14 mg/mL) . This facilitates the creation of reproducible suspensions in Tween-80/saline or cyclodextrin (e.g., 20% SBE-β-CD) delivery vehicles, preventing the precipitation issues commonly observed with the free base .
| Evidence Dimension | Stock solution stability and handling |
| Target Compound Data | Soluble in DMSO (>10 mg/mL) and compatible with standard in vivo excipients |
| Comparator Or Baseline | Antalarmin free base: Highly prone to aqueous precipitation and variable dosing |
| Quantified Difference | The HCl salt ensures complete dissolution in primary organic solvents for subsequent aqueous dilution, avoiding free base aggregation. |
| Conditions | Standard laboratory formulation preparation at room temperature. |
Ensures consistent dosing and reproducible bioavailability, which is critical for generating reliable dose-response curves in preclinical screening.
Antalarmin hydrochloride demonstrates high-affinity, selective antagonism for the CRHR1 subtype, displacing endogenous ligands with a Ki of approximately 1 nM . This is highly selective compared to its affinity for CRHR2, ensuring that the compound specifically blocks CRH-induced ACTH secretion and anxiety-like behaviors without interfering with CRHR2-mediated cardiovascular or gastrointestinal functions [REFS-3, REFS-4].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Ki ≈ 1 nM (CRHR1) |
| Comparator Or Baseline | Baseline endogenous CRF or non-selective antagonists |
| Quantified Difference | Sub-nanomolar to low-nanomolar specific binding to CRHR1, with negligible CRHR2 interference. |
| Conditions | In vitro receptor binding assays. |
Allows researchers to pharmacologically isolate CRHR1 pathways from CRHR2 pathways, ensuring clean, target-specific data in neuroendocrine studies.
Antalarmin hydrochloride is a highly effective selection for studies requiring the blockade of stress-induced ACTH and cortisol/corticosterone release. Its ability to cross the blood-brain barrier allows for systemic dosing (IP or PO), avoiding the surgical stress associated with ICV infusions required by peptide antagonists [1].
Due to its extended elimination half-life compared to CP-154,526, Antalarmin is highly suited for chronic mild stress (CMS) and drug self-administration models. The longer duration of action minimizes the need for repeated handling, preserving the integrity of behavioral readouts [2].
Because of its specific solubility profile as a hydrochloride salt of a highly lipophilic core, Antalarmin serves as a quantitative benchmark compound for developing and validating novel cyclodextrin- or lipid-based drug delivery vehicles intended for central nervous system targeting.